molecular formula C7H6ClN3 B2579099 1-Azido-3-chloro-2-methylbenzene CAS No. 85862-52-8

1-Azido-3-chloro-2-methylbenzene

Cat. No.: B2579099
CAS No.: 85862-52-8
M. Wt: 167.6
InChI Key: CJJSEUYQIWNNLZ-UHFFFAOYSA-N
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Description

1-Azido-3-chloro-2-methylbenzene is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3), a chlorine atom, and a methyl group

Preparation Methods

The synthesis of 1-Azido-3-chloro-2-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-methylbenzene.

    Azidation Reaction: The azidation of 3-chloro-2-methylbenzene is carried out using sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

1-Azido-3-chloro-2-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, alkynes, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-3-chloro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-3-chloro-2-methylbenzene primarily involves its reactivity as an azide. The azido group is highly reactive and can participate in various chemical transformations. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which are important in medicinal chemistry and materials science .

Comparison with Similar Compounds

1-Azido-3-chloro-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:

    1-Azido-2-chlorobenzene: Similar structure but lacks the methyl group.

    1-Azido-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring.

    1-Azido-3-methylbenzene: Lacks the chlorine atom.

The presence of both the chlorine and methyl groups in this compound makes it unique and influences its reactivity and applications .

Properties

IUPAC Name

1-azido-3-chloro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJSEUYQIWNNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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